molecular formula C27H44O7 B10818271 25R-Inokosterone

25R-Inokosterone

Cat. No.: B10818271
M. Wt: 480.6 g/mol
InChI Key: JQNVCUBPURTQPQ-HZHQMUFISA-N
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Description

25R-Inokosterone is a phytoecdysone, a type of steroid hormone found in plants. It is isolated from the roots of Achyranthes bidentata Blume, a plant commonly used in traditional medicine. The compound has a molecular formula of C27H44O7 and a molecular weight of 480.64 g/mol . It is known for its potential biological activities, including anti-inflammatory and anti-atopy effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

25R-Inokosterone can be synthesized through various chemical routes. One common method involves the extraction of the compound from the roots of Achyranthes bidentata Blume using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources. The roots of Achyranthes bidentata Blume are harvested and subjected to solvent extraction. The crude extract is then purified using column chromatography and HPLC to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

25R-Inokosterone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound. These derivatives can have different biological activities and are often studied for their potential therapeutic applications .

Scientific Research Applications

25R-Inokosterone has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which influences its biological activity. Compared to other similar compounds, this compound has shown potent anti-inflammatory and anti-atopy effects, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C27H44O7

Molecular Weight

480.6 g/mol

IUPAC Name

(10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15?,16?,18?,20?,21?,22?,23?,24-,25-,26-,27-/m1/s1

InChI Key

JQNVCUBPURTQPQ-HZHQMUFISA-N

Isomeric SMILES

CC(CCC([C@@](C)(C1CC[C@@]2([C@@]1(CCC3C2=CC(=O)C4[C@@]3(CC(C(C4)O)O)C)C)O)O)O)CO

Canonical SMILES

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO

Origin of Product

United States

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